molecular formula C10H7ClO2 B1349318 3-Methylbenzofuran-2-carbonyl chloride CAS No. 2256-86-2

3-Methylbenzofuran-2-carbonyl chloride

Cat. No.: B1349318
CAS No.: 2256-86-2
M. Wt: 194.61 g/mol
InChI Key: QEULGCOIYWPYIL-UHFFFAOYSA-N
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Description

3-Methylbenzofuran-2-carbonyl chloride: is an organic compound with the molecular formula C10H7ClO2 and a molecular weight of 194.61 g/mol . It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. This compound is known for its reactivity due to the presence of the carbonyl chloride functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzofuran-2-carbonyl chloride typically involves the chlorination of 3-Methylbenzofuran-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-Methylbenzofuran-2-carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Esters and Amides: Formed through nucleophilic substitution.

    3-Methylbenzofuran-2-carboxylic acid: Formed through hydrolysis.

    3-Methylbenzofuran-2-methanol: Formed through reduction.

Scientific Research Applications

Chemistry: 3-Methylbenzofuran-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the preparation of complex benzofuran derivatives .

Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules. Benzofuran derivatives have shown potential in treating diseases such as cancer, bacterial infections, and viral infections .

Industry: The compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 3-Methylbenzofuran-2-carbonyl chloride is primarily based on its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

  • Benzofuran-2-carbonyl chloride
  • 3-Methylbenzofuran-2-carboxylic acid
  • 2,5-Dimethylfuran-3-carbonyl chloride
  • Benzo[b]thiophene-2-carbonyl chloride

Uniqueness: 3-Methylbenzofuran-2-carbonyl chloride is unique due to the presence of the methyl group at the 3-position of the benzofuran ring. This structural feature influences its reactivity and the types of derivatives it can form.

Properties

IUPAC Name

3-methyl-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULGCOIYWPYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370512
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2256-86-2
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzofuran-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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